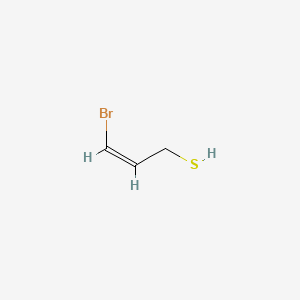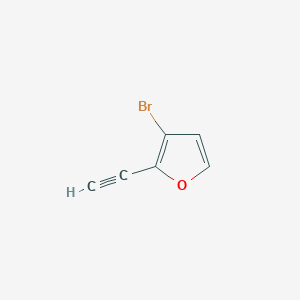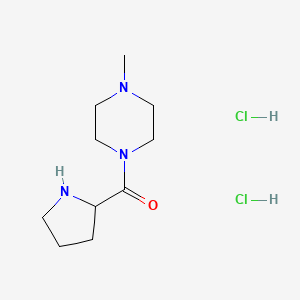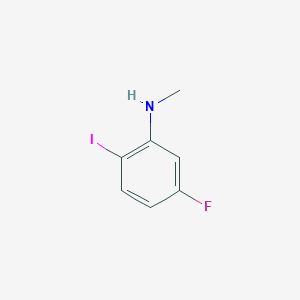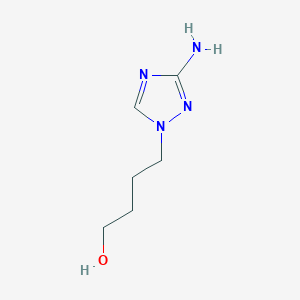![molecular formula C25H27BF4N2 B13490274 (E)-1-butyl-2-(4-(dimethylamino)styryl)benzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B13490274.png)
(E)-1-butyl-2-(4-(dimethylamino)styryl)benzo[cd]indol-1-ium tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-butyl-2-(4-(dimethylamino)styryl)benzo[cd]indol-1-ium tetrafluoroborate is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its complex molecular structure, which includes a benzo[cd]indolium core, a styryl group, and a tetrafluoroborate counterion. The presence of the dimethylamino group and the styryl moiety contributes to its distinctive chemical behavior and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-butyl-2-(4-(dimethylamino)styryl)benzo[cd]indol-1-ium tetrafluoroborate typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzo[cd]indolium Core: This step involves the cyclization of appropriate precursors to form the benzo[cd]indolium structure.
Introduction of the Styryl Group: The styryl group is introduced through a condensation reaction with a suitable aldehyde, often under basic conditions to promote the formation of the (E)-isomer.
Addition of the Dimethylamino Group: The dimethylamino group is typically introduced via nucleophilic substitution reactions.
Formation of the Tetrafluoroborate Salt: The final step involves the ion exchange to introduce the tetrafluoroborate counterion, often achieved by reacting the intermediate compound with tetrafluoroboric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-butyl-2-(4-(dimethylamino)styryl)benzo[cd]indol-1-ium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the styryl group or the benzo[cd]indolium core.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the dimethylamino group or the styryl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinonoid structures, while reduction can lead to saturated derivatives.
Aplicaciones Científicas De Investigación
(E)-1-butyl-2-(4-(dimethylamino)styryl)benzo[cd]indol-1-ium tetrafluoroborate has several scientific research applications:
Chemistry: Used as a fluorescent probe due to its unique photophysical properties.
Biology: Employed in bioimaging and as a marker for cellular studies.
Medicine: Investigated for potential therapeutic applications, including as a photosensitizer in photodynamic therapy.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of (E)-1-butyl-2-(4-(dimethylamino)styryl)benzo[cd]indol-1-ium tetrafluoroborate involves its interaction with specific molecular targets. The compound’s photophysical properties allow it to absorb light and transfer energy, making it effective in applications like photodynamic therapy. The dimethylamino group and styryl moiety play crucial roles in its binding affinity and reactivity with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Difluorobenzophenone: Known for its use in high-performance polymers.
Ammonium Sulfide Compounds: Studied for their stability and superionic properties.
Uniqueness
(E)-1-butyl-2-(4-(dimethylamino)styryl)benzo[cd]indol-1-ium tetrafluoroborate stands out due to its unique combination of a benzo[cd]indolium core, styryl group, and tetrafluoroborate counterion. This combination imparts distinctive photophysical properties and reactivity, making it valuable in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C25H27BF4N2 |
|---|---|
Peso molecular |
442.3 g/mol |
Nombre IUPAC |
4-[(E)-2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]-N,N-dimethylaniline;tetrafluoroborate |
InChI |
InChI=1S/C25H27N2.BF4/c1-4-5-18-27-23(17-14-19-12-15-21(16-13-19)26(2)3)22-10-6-8-20-9-7-11-24(27)25(20)22;2-1(3,4)5/h6-17H,4-5,18H2,1-3H3;/q+1;-1 |
Clave InChI |
NJZFCMUTDLEWBV-UHFFFAOYSA-N |
SMILES isomérico |
[B-](F)(F)(F)F.CCCC[N+]1=C(C2=CC=CC3=C2C1=CC=C3)/C=C/C4=CC=C(C=C4)N(C)C |
SMILES canónico |
[B-](F)(F)(F)F.CCCC[N+]1=C(C2=CC=CC3=C2C1=CC=C3)C=CC4=CC=C(C=C4)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(2-{[2-(2,2,2-trifluoroethoxy)phenyl]amino}-1,3-thiazol-4-yl)phenyl]methanesulfonamide hydrochloride](/img/structure/B13490193.png)
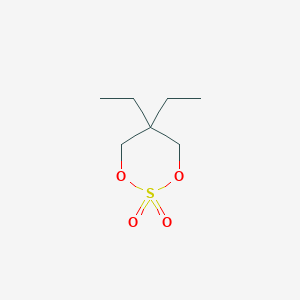
![tert-butyl N-[2-(5-iodothiophen-2-yl)ethyl]carbamate](/img/structure/B13490199.png)
![N-[4-(2-{[2-(3-chlorophenyl)ethyl]amino}propan-2-yl)phenyl]acetamide](/img/structure/B13490200.png)
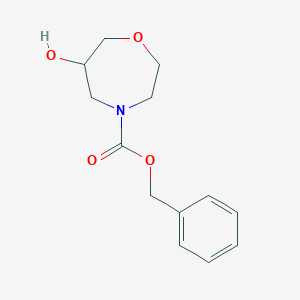
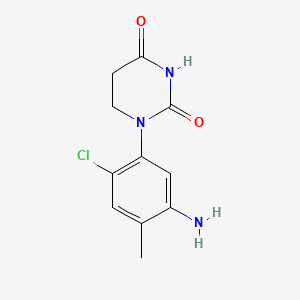
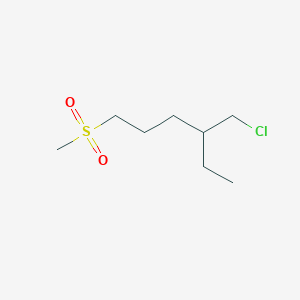
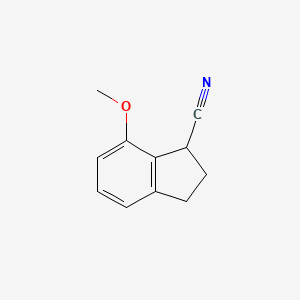
![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoic acid](/img/structure/B13490224.png)
